N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide: is a heterocyclic compound that features a benzo[d]thiazole core, which is a fused ring system containing both benzene and thiazole rings. The presence of a cyclopropyl group and a thiophen-3-ylmethyl group attached to the nitrogen atom of the carboxamide moiety makes this compound unique. Compounds containing benzo[d]thiazole structures are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to their diverse therapeutic effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazole derivatives, in general, are known for their diverse pharmacokinetic properties, which contribute to their wide range of biological activities .
Result of Action
Thiazole derivatives are known to exhibit a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including environmental conditions .
Biochemical Analysis
Biochemical Properties
Thiazoles, the class of compounds it belongs to, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Cellular Effects
The cellular effects of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide are not yet fully known. Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as a carboxylic acid chloride or an ester, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzo[d]thiazole derivative with a suitable amine, such as cyclopropylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached to the nitrogen atom of the carboxamide moiety through a nucleophilic substitution reaction using a suitable thiophen-3-ylmethyl halide (e.g., bromide or chloride) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzo[d]thiazole core can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Halogenation using bromine in acetic acid at elevated temperatures.
Major Products Formed
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitro-substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide: has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activity of the benzo[d]thiazole core.
Medicine: Explored for its potential as an anticancer agent, given the cytotoxic properties of benzo[d]thiazole derivatives.
Industry: Used in the development of new materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide: can be compared with other similar compounds, such as:
Benzo[d]thiazole-6-carboxamide: Lacks the cyclopropyl and thiophen-3-ylmethyl groups, which may result in different biological activities.
N-cyclopropyl-N-(phenylmethyl)benzo[d]thiazole-6-carboxamide: Contains a phenylmethyl group instead of a thiophen-3-ylmethyl group, which may affect its binding affinity and selectivity.
N-cyclopropyl-N-(thiophen-2-ylmethyl)benzo[d]thiazole-6-carboxamide: The position of the thiophene ring attachment may influence the compound’s overall biological activity and mechanism of action.
The uniqueness of This compound lies in its specific substitution pattern, which can lead to distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-16(12-1-4-14-15(7-12)21-10-17-14)18(13-2-3-13)8-11-5-6-20-9-11/h1,4-7,9-10,13H,2-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZRMHNCOZQZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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